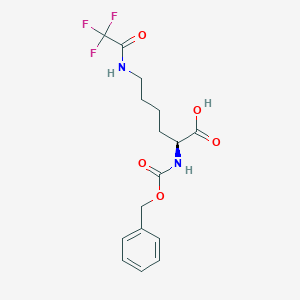

Z-Lys(tfa)-OH

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWAGCTWJDRZLH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Z-Lys(tfa)-OH in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of success, directly influencing yield, purity, and the biological activity of the final peptide. This guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine (Z-Lys(tfa)-OH), a uniquely functionalized building block. We will dissect the strategic rationale behind its dual-protection scheme, offering field-proven insights into its application, mechanistic underpinnings, and the causality behind specific experimental protocols. This document serves as a comprehensive resource for researchers aiming to leverage Z-Lys(tfa)-OH for the synthesis of complex or modified peptides, particularly in drug development and biomedical research.

Introduction: The Imperative of Orthogonal Protection in Peptide Chemistry

The synthesis of a peptide with a defined sequence necessitates the precise and sequential formation of amide bonds between amino acid residues. This process is complicated by the reactive functional groups present in amino acid side chains. The core principle of modern peptide synthesis, therefore, relies on a strategy of "temporary inactivation" or protection. Protecting groups are selectively installed on the α-amino group and reactive side chains, allowing the C-terminal carboxyl group of one amino acid to react with the deprotected α-amino group of another in a controlled manner.

The concept of orthogonality is paramount. An orthogonal protection scheme employs protecting groups that can be removed under distinct chemical conditions, leaving other protecting groups intact. This allows for selective deprotection at specific points in the synthesis, such as side-chain modification or peptide cyclization, without disturbing the rest of the molecule. Z-Lys(tfa)-OH is a quintessential example of a building block designed for such sophisticated, orthogonal strategies.

Deconstructing Z-Lys(tfa)-OH: A Tale of Two Protecting Groups

The utility of Z-Lys(tfa)-OH stems from the specific properties of its two protecting groups: the Benzyloxycarbonyl (Z) group at the α-amine and the Trifluoroacetyl (tfa) group on the ε-amine of the lysine side chain.

-

The Nα-Benzyloxycarbonyl (Z) Group: The Z group, introduced by Bergmann and Zervas in 1932, is a classic urethane-type protecting group.

-

Mechanism of Stability & Cleavage: It is stable to the acidic conditions often used for Boc group removal and the basic conditions used for Fmoc group removal, providing a crucial layer of orthogonality. The Z group is typically removed via hydrogenolysis (catalytic hydrogenation), a mild method that uses hydrogen gas and a palladium catalyst (e.g., Pd/C). This process is highly selective and generally does not affect other common protecting groups. Alternatively, it can be cleaved by strong acids like HBr in acetic acid, though this method is less mild.

-

-

The Nε-Trifluoroacetyl (tfa) Group: The TFA group provides robust protection for the lysine side-chain amine.

-

Mechanism of Stability & Cleavage: The electron-withdrawing nature of the three fluorine atoms makes the TFA amide bond exceptionally stable to a wide range of acidic and basic conditions. Crucially, it is stable to the hydrogenolysis conditions used to remove the Z group. The TFA group is typically removed under basic conditions, such as treatment with aqueous piperidine or sodium hydroxide, which cleaves the amide bond via hydrolysis.

-

The combination of a hydrogenolysis-labile Z group and a base-labile TFA group on the same amino acid is the cornerstone of this reagent's strategic value.

Diagram: Orthogonal Deprotection Strategy of Z-Lys(tfa)-OH

Caption: Orthogonal deprotection workflow for Z-Lys(tfa)-OH.

Core Applications & Experimental Protocols

The primary function of Z-Lys(tfa)-OH is to enable the synthesis of peptides where the lysine side chain is intended for a specific, post-synthetic modification after further elongation from the N-terminus of the lysine residue itself is complete.

Synthesis of Branched or "Lysine-Dendritic" Peptides

A key application is the creation of branched peptides where peptide chains are built off the lysine side chain. The Z group allows for the continuation of the main peptide backbone, and once that is complete, the TFA group can be selectively removed to expose the ε-amino group for the synthesis of a second, distinct peptide chain.

Experimental Protocol: Selective Nε-Deprotection and Side-Chain Elongation

This protocol assumes the peptide has been synthesized using Z-Lys(tfa)-OH and the final N-terminal protecting group of the main chain has been removed.

-

Resin Preparation: Swell the peptide-resin (1 eq) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30 minutes.

-

TFA Group Removal:

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Treat the resin with the piperidine solution for 20 minutes. Repeat this step once.

-

Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

-

-

Confirmation of Deprotection: Perform a qualitative ninhydrin (Kaiser) test. A positive result (deep blue beads) confirms the presence of the free primary amine on the lysine side chain.

-

Side-Chain Peptide Coupling:

-

Proceed with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols to build the new peptide chain on the lysine side chain. For each coupling cycle:

-

Activate the new Fmoc-amino acid (3-5 eq) with a coupling agent like HBTU/HOBt (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin and proceed to the next Fmoc deprotection and coupling cycle.

-

-

Site-Specific Labeling and Conjugation

Z-Lys(tfa)-OH is invaluable for the site-specific attachment of reporter molecules (fluorophores, biotin), polyethylene glycol (PEGylation), or cytotoxic drugs for antibody-drug conjugates (ADCs). The robust TFA group protects the lysine side chain throughout the main peptide synthesis. After completion, the TFA group is removed, revealing a single, uniquely reactive amine for precise conjugation.

Experimental Protocol: Post-Synthetic Labeling of a Peptide

-

Peptide Synthesis & Main Chain Deprotection: Synthesize the primary peptide sequence using Z-Lys(tfa)-OH at the desired labeling position. After the final coupling, deprotect the N-terminal protecting group (e.g., Fmoc or Boc).

-

Selective Nε-Deprotection: Follow the TFA removal protocol as described in Section 3.1 (Steps 1-3).

-

Labeling Reaction:

-

Dissolve the labeling reagent (e.g., an NHS-ester of a fluorophore) (1.5-3 eq) in a minimal amount of DMF or DMSO.

-

Add the labeling solution and a non-nucleophilic base like DIPEA (3-5 eq) to the swollen peptide-resin.

-

Allow the reaction to proceed overnight at room temperature with gentle agitation. Protect from light if using a photosensitive label.

-

-

Final Cleavage and Purification: Wash the resin thoroughly to remove excess labeling reagent. Cleave the fully labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide using reverse-phase HPLC.

Table: Comparison of Protecting Group Properties

| Protecting Group | Structure | Cleavage Condition | Stable To | Orthogonal To |

| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | H₂, Pd/C (Hydrogenolysis) | Mild Acid/Base | Fmoc, Boc, TFA |

| tfa (Trifluoroacetyl) | CF₃-(C=O)- | Mild Base (e.g., Piperidine) | Hydrogenolysis, Strong Acid | Z, Boc, Fmoc |

| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Moderate Acid (e.g., TFA) | Hydrogenolysis, Mild Base | Z, Fmoc, TFA |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fm-CH₂-O-(C=O)- | Mild Base (e.g., Piperidine) | Hydrogenolysis, Mild Acid | Z, Boc, TFA |

Trustworthiness: Self-Validating Systems in Practice

A robust protocol is a self-validating one. In the context of using Z-Lys(tfa)-OH, this means incorporating in-process controls to verify the outcome of each critical step.

-

Kaiser Test: As mentioned, the ninhydrin (Kaiser) test is indispensable. A negative result (yellow beads) after a coupling step confirms the successful capping of the amine. A positive result (blue beads) after a deprotection step confirms the successful removal of the protecting group. This simple, qualitative test prevents the continuation of a flawed synthesis.

-

Mass Spectrometry: After key steps, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry. This provides unambiguous confirmation of the expected molecular weight. For instance, after TFA removal, a mass shift corresponding to the loss of the TFA group (96 Da) should be observed.

Diagram: Workflow with Integrated Quality Control

The Trifluoroacetyl Group: A Strategic Tool in Chemical Synthesis and Drug Development

An In-depth Technical Guide:

Abstract

The trifluoroacetyl (TFA) group is a cornerstone protecting group in modern organic synthesis, particularly valued in peptide chemistry and the development of pharmaceuticals. Its utility stems from the powerful electron-withdrawing nature of the trifluoromethyl moiety, which imparts a unique combination of stability under acidic conditions and facile cleavage under specific basic, reductive, or nucleophilic conditions. This guide provides an in-depth examination of the TFA group, moving beyond simple protocols to explore the underlying chemical principles that govern its application. We will dissect the mechanisms of its installation and removal, present validated experimental workflows, and analyze its strategic role in complex synthetic routes, particularly in the synthesis of peptides and active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of the trifluoroacetyl protecting group with a high degree of technical proficiency and strategic foresight.

The Imperative of Chemical Protection in Synthesis

The Concept of Protecting Groups

In the intricate landscape of multi-step organic synthesis, chemists are often faced with the challenge of selectively reacting one functional group in the presence of others that are equally or more reactive. A protecting group is a molecular entity that is temporarily introduced to render a specific functional group inert to the conditions of a subsequent chemical transformation. This "masking" strategy prevents undesired side reactions and allows for the precise, stepwise construction of complex molecules.

Desirable Characteristics of a Protecting Group

The efficacy of a protecting group is judged by a set of stringent criteria:

-

Ease of Introduction: It should be readily and cleanly installed in high yield.

-

Stability: It must be robust and stable to a wide range of reagents and reaction conditions planned for subsequent steps.

-

Ease of Removal: It must be cleanly and selectively removable in high yield without affecting other functionalities in the molecule.

-

Orthogonality: In complex syntheses, multiple protecting groups may be used. An ideal set of protecting groups is "orthogonal," meaning each can be removed in the presence of the others by a specific set of reaction conditions.

-

Minimal Introduction of New Stereocenters: The protecting group should not complicate the stereochemistry of the substrate.

The Trifluoroacetyl (TFA) Group: Structure and Unique Properties

The trifluoroacetyl group, -C(O)CF₃, is the acyl group derived from trifluoroacetic acid. Its defining feature is the trifluoromethyl (CF₃) moiety, a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic property is the source of the TFA group's distinct chemical personality. It significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, which is the basis for its facile cleavage under basic conditions. Conversely, the inductive effect stabilizes the amide or ester linkage under acidic conditions, a property that is heavily exploited in synthetic strategies like Solid-Phase Peptide Synthesis (SPPS).

Core Chemistry and Strategic Advantages

The decision to employ the TFA group is a strategic one, rooted in its predictable chemical behavior. Understanding its electronic profile is key to predicting its performance in a synthetic route.

Electronic Effects and Chemical Stability

The three fluorine atoms in the trifluoroacetyl group exert a powerful negative inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This has two major consequences:

-

Enhanced Carbonyl Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and thus more susceptible to attack by nucleophiles. This is the primary reason why TFA amides and esters can be cleaved under much milder basic conditions than their non-fluorinated acetate counterparts.

-

Increased Acidity of N-H Protons: In a TFA-protected amine, the electron-withdrawing effect increases the acidity of the N-H proton, which can influence the molecule's reactivity and physical properties.

This electronic profile makes the TFA group exceptionally stable in strongly acidic media, such as the trifluoroacetic acid solutions used for the cleavage of tert-butoxycarbonyl (Boc) groups in peptide synthesis. This stability under acidic conditions, paired with lability to mild base, makes it an excellent orthogonal partner to acid-labile protecting groups.

Spectroscopic Signatures for In-Process Control

Monitoring the presence or removal of the TFA group is straightforward using standard analytical techniques:

-

¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a sharp, singlet signal in the ¹⁹F NMR spectrum, typically around -75 ppm, offering an unambiguous diagnostic peak.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the TFA group appears at a characteristic chemical shift, while the CF₃ carbon signal is split into a quartet by the three fluorine atoms.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency of a TFA amide or ester is typically found at a higher wavenumber (e.g., ~1700 cm⁻¹) compared to a standard acetyl group, reflecting the increased double-bond character due to the inductive effect.

Installation of the Trifluoroacetyl Group: Methodologies

The introduction of the TFA group, or trifluoroacetylation, is typically a high-yielding and clean reaction. The choice of reagent and conditions depends on the nature of the functional group to be protected.

Trifluoroacetylation of Amines

The protection of primary and secondary amines is one of the most common applications of the TFA group.

This protocol describes a standard procedure for the N-trifluoroacetylation of a primary amine.

Materials:

-

Primary amine substrate

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equiv.) to the solution to act as an acid scavenger.

-

Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product, which can be purified by column chromatography or recrystallization if necessary.

Diagram: Workflow for Amine Protection

Caption: A standard laboratory workflow for protecting an amine with a TFA group.

The mechanism involves the nucleophilic attack of the amine onto one of the highly electrophilic carbonyl carbons of TFAA. The triethylamine serves to neutralize the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of base is critical; a nucleophilic base could compete with the substrate amine in reacting with the anhydride.

Cleavage of the Trifluoroacetyl Group: Orthogonal Deprotection

The selective removal of the TFA group is one of its most valuable features. The high electrophilicity of the carbonyl carbon makes it susceptible to cleavage under conditions that leave many other protecting groups intact.

Base-Mediated Hydrolysis: The Primary Method

The most common method for TFA cleavage is hydrolysis using a mild base. The reaction proceeds via nucleophilic acyl substitution.

Materials:

-

N-TFA protected substrate

-

Methanol (MeOH) or a mixture of THF/water

-

Potassium carbonate (K₂CO₃) or aqueous ammonia (NH₄OH)

-

Water

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

Procedure:

-

Dissolve the N-TFA substrate in methanol.

-

Add an aqueous solution of potassium carbonate (e.g., 1 M solution, 2-5 equiv.) or a dilute solution of aqueous ammonia.

-

Stir the mixture at room temperature. The reaction is often complete within a few hours but may require gentle heating (40-50 °C) for more sterically hindered substrates. Monitor by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the deprotected amine product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Diagram: TFA Cleavage Mechanism

// Reactants sub [label=<

| R-NH-C(=O)CF | 3 |

>]; oh [label="OH⁻"];

// Intermediate intermed [label=<

|

>, labeljust="l"];

// Products amine [label="R-NH₂"]; tfa_ion [label="⁻O-C(=O)CF₃"];

// Arrows sub -> intermed [label="1. Nucleophilic\nAttack", color="#4285F4"]; oh -> intermed [style=invis]; intermed -> amine [label="2. Collapse of\nTetrahedral Intermediate", color="#EA4335"]; intermed -> tfa_ion [style=invis];

{rank=same; sub; oh;} {rank=same; amine; tfa_ion;} }

Caption: Nucleophilic attack by hydroxide initiates TFA group removal.Applications in Peptide Science and Synthesis

The TFA group has been instrumental in the advancement of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

Nα- and Nε-Protection

In SPPS, the TFA group is often used to protect the epsilon-amino group (Nε) of lysine residues. Its stability to the acidic conditions (e.g., neat TFA) used to remove the temporary Nα-Boc group is the key to this strategy. At the end of the synthesis, after the peptide has been fully assembled on the solid support, the TFA group on the lysine side chain can be removed along with other side-chain protecting groups during the final cleavage and deprotection step, typically with strong acids like hydrofluoric acid (HF) or a cocktail containing trifluoromethanesulfonic acid (TFMSA). While less common now for Nα-protection due to the harsh cleavage conditions, its historical significance is notable.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Protected Functionality | Stable To | Labile To |

| Boc (tert-Butoxycarbonyl) | α-Amine | Mild Base, H₂/Pd | Strong Acid (e.g., TFA) |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine | Acid, H₂/Pd | Base (e.g., Piperidine) |

| TFA (Trifluoroacetyl) | ε-Amine (Lys) | Strong Acid (TFA) | Mild Base, Strong Acid (HF) |

| Bzl (Benzyl) | Ser, Thr, Tyr Hydroxyls | Acid (TFA), Base | Strong Acid (HF), H₂/Pd |

Role in Drug Development and Medicinal Chemistry

Beyond its role as a protecting group, the trifluoromethyl moiety is a privileged structural motif in medicinal chemistry, often referred to as a "bioisostere" for other groups. Introducing a TFA group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Enhancing Lipophilicity and Metabolic Stability

The CF₃ group is highly lipophilic, and its incorporation into a drug candidate can increase its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug. For example, the trifluoroacetyl group itself can be used as a permanent part of a final API to enhance these properties.

Analytical Applications

The unique properties of the TFA group also make it valuable in analytical chemistry.

Derivatization for Gas Chromatography (GC)

Polar molecules containing -NH₂ or -OH groups are often non-volatile and exhibit poor peak shape in GC analysis. Derivatizing these functional groups with TFAA converts them into less polar, more volatile trifluoroacetyl derivatives. The high electronegativity of the fluorine atoms also makes these derivatives highly sensitive to Electron Capture Detection (ECD), a GC detection method that is particularly sensitive to halogenated compounds, allowing for trace-level quantification.

Conclusion

The trifluoroacetyl group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique electronic properties—conferring stability in acid and lability in base—provide a predictable and controllable element in complex synthetic designs. From its foundational role in enabling the synthesis of complex peptides to its strategic use in modulating the properties of drug candidates, the TFA group's utility is a clear demonstration of how fundamental principles of physical organic chemistry can be translated into practical solutions for significant scientific challenges. A thorough understanding of its reactivity, stability, and orthogonal relationships with other functional groups is essential for its effective and strategic deployment in the laboratory.

References

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of Nε-trifluoroacetyl groups from insulin and proinsulin. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Blau, K., & King, G. S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heyden & Son Ltd. [Link]

The Principle of Orthogonal Protection in Peptide Synthesis: A Technical Guide to Utilizing Z-Lys(Tfa)-OH

Introduction: Navigating the Complexity of Peptide Synthesis

In the intricate world of peptide synthesis, the selective and controlled formation of amide bonds is paramount. The presence of various reactive functional groups on amino acid side chains necessitates a strategic approach to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This is achieved through the use of protecting groups, temporary modifications that mask the reactivity of specific functional groups. The concept of orthogonal protection is a cornerstone of modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others.[1][2] This guide provides an in-depth technical exploration of this principle, focusing on the versatile building block, Nα-Benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine (Z-Lys(Tfa)-OH). This molecule exemplifies the power of orthogonal protection, offering distinct deprotection pathways for the α-amino and ε-amino groups of lysine, a crucial amino acid in many biologically active peptides and drug candidates.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical causality that underpins the strategic choices made during peptide synthesis.

Pillar 1: The Foundation of Orthogonal Protection

At its core, an orthogonal protection strategy employs a set of protecting groups that can be removed under mutually exclusive conditions.[1] This allows for the precise and sequential unmasking of reactive sites, enabling specific modifications at desired positions within a growing peptide chain. The ideal protecting group should be:

-

Easy to introduce: The protection reaction should proceed with high yield and without side reactions.

-

Stable: It must remain intact throughout the various steps of peptide synthesis, including coupling and the deprotection of other groups.

-

Selectively removable: The deprotection should be achievable under specific conditions that do not affect other protecting groups or the peptide backbone.

-

Benign byproducts: The cleavage should yield byproducts that are easily removed from the reaction mixture.

The combination of the Benzyloxycarbonyl (Z or Cbz) group and the Trifluoroacetyl (Tfa) group on a lysine residue is a classic example of an orthogonal pair, each possessing distinct lability profiles.

The Chemical Nature of Z and Tfa Protecting Groups

-

The Benzyloxycarbonyl (Z) Group: The Z group, introduced by Bergmann and Zervas in 1932, is a urethane-type protecting group. It is stable to mildly acidic and basic conditions commonly used in peptide synthesis. Its removal is typically achieved through hydrogenolysis (catalytic hydrogenation) or by treatment with strong acids like HBr in acetic acid or anhydrous HF.[5][6][7]

-

The Trifluoroacetyl (Tfa) Group: The Tfa group is an amide-type protecting group. The strong electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the Tfa group is labile to basic conditions, typically being removed by treatment with aqueous piperidine or other mild bases.[8][9][10] It is, however, stable to the acidic conditions used for the removal of many other protecting groups, such as Boc, and to the conditions of catalytic hydrogenolysis used to cleave the Z group.

The stark difference in their cleavage conditions—hydrogenolysis/strong acid for Z versus base for Tfa—is the essence of their orthogonality.

Pillar 2: Z-Lys(Tfa)-OH in Practice: A Self-Validating System

The use of Z-Lys(Tfa)-OH in peptide synthesis allows for the selective functionalization of the lysine side chain. The α-amino group, protected by the Z group, can be deprotected to allow for peptide chain elongation in solution-phase synthesis. Subsequently, the ε-amino group, protected by the Tfa group, can be deprotected to introduce a branch point, attach a label, or conjugate another molecule, all while the rest of the peptide remains protected.

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonal deprotection strategy for a peptide containing a Z-Lys(Tfa)-OH residue.

Caption: Orthogonal deprotection of Z and Tfa groups on a lysine residue.

Quantitative Comparison of Deprotection Conditions

The following table summarizes the distinct conditions required for the cleavage of the Z and Tfa protecting groups, highlighting their orthogonality.

| Protecting Group | Reagents/Conditions | Stability |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild base and mild acid. |

| Strong Acids (HBr/AcOH, HF)[5][6] | ||

| Tfa (Trifluoroacetyl) | Mild Base (e.g., 1 M Piperidine in water)[10] | Stable to catalytic hydrogenolysis and strong acids (e.g., TFA).[8][9] |

| Nucleophiles (e.g., Hydrazine) |

Pillar 3: Authoritative Grounding & Experimental Protocols

The successful application of Z-Lys(Tfa)-OH hinges on the precise execution of deprotection protocols. The following methodologies are based on established and validated procedures in the field of peptide chemistry.

Experimental Workflow: Selective Deprotection

The following diagram outlines a typical experimental workflow for the selective deprotection of a peptide containing a Z-Lys(Tfa)-OH residue.

Caption: Experimental workflow for selective deprotection.

Protocol 1: Selective Cleavage of the Z-Group by Catalytic Hydrogenolysis

This protocol describes the removal of the Nα-Z group while leaving the Nε-Tfa group intact.

Materials:

-

Z-protected peptide

-

Palladium on charcoal (10% Pd/C)

-

Methanol (MeOH) or similar suitable solvent

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH) in a reaction vessel equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Purge the reaction vessel with an inert gas (N₂ or Ar).

-

Introduce hydrogen gas, either from a balloon or a pressurized cylinder, and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-24 hours.

-

Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide.

-

Purify the peptide as required.

Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the Z group by molecular hydrogen, resulting in the formation of toluene and carbon dioxide as byproducts, which are volatile and easily removed. The Tfa group is stable under these reductive conditions.[6][7]

Protocol 2: Selective Cleavage of the Tfa-Group by Mild Base

This protocol outlines the removal of the Nε-Tfa group while the Nα-Z group remains in place.

Materials:

-

Tfa-protected peptide

-

Aqueous Piperidine (1 M) or other suitable base (e.g., 0.5 M NaOH)

-

Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Acidic work-up solution (e.g., dilute HCl)

Procedure:

-

Dissolve the Tfa-protected peptide in a suitable solvent (e.g., DCM or DMF).

-

Add the aqueous piperidine solution to the reaction mixture. The reaction is typically rapid, often completing within 1-2 hours at room temperature.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer with a dilute acidic solution (e.g., 1% HCl) to remove the piperidine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude deprotected peptide.

-

Purify the peptide as needed.

Causality: The basic conditions facilitate the nucleophilic attack of a hydroxide ion or piperidine at the carbonyl carbon of the Tfa group, leading to its cleavage. The Z group is stable to these mild basic conditions.

Conclusion: The Strategic Advantage of Orthogonal Protection

The principle of orthogonal protection, exemplified by the use of Z-Lys(Tfa)-OH, provides an elegant and powerful strategy for the synthesis of complex peptides. By understanding the distinct chemical labilities of the Z and Tfa protecting groups, researchers can orchestrate a sequence of selective deprotections, enabling the precise modification of specific sites within a peptide. This level of control is indispensable in the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The self-validating nature of this orthogonal system, where the success of each step can be analytically confirmed, ensures a high degree of confidence in the final product, a critical requirement in the rigorous landscape of drug discovery and development.

References

- A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage.

- Amino Acid Derivatives for Peptide Synthesis. [Source not available].

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Introduction to Cleavage Techniques. Thermo Fisher Scientific.

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer.

- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjug

- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

- New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar.

- I have used Lys(Tfa)Fmoc-OH in peptide synthesis . Deprotection of Tfa gr took place in 24h by aqueous piperidine at rt. chances for racemization?

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). [Source not available].

- Boc Resin Cleavage Protocol. Sigma-Aldrich.

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].

- Trifluoroacetamides. Organic Chemistry Portal.

- [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. PubMed.

- Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches.

- Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.

- Application Notes and Protocols: Cleavage of the Cbz Group

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Boc Removals with TFA in Peptide Synthesis. Reddit.

- Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Str

- Overview of Solid Phase Peptide Synthesis (SPPS). [Source not available].

- PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

- The Role of Fmoc-Lys(Boc)

- Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. [Source not available].

- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS.

- Z-Lys(Z)-OH - Protected Amino Acid for Peptide Synthesis. APExBIO.

- Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing.

- Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm (RSC Publishing).

- Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Z-Lys(tfa)-OH in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine (Z-Lys(tfa)-OH), a critical parameter for its application in research, peptide synthesis, and drug development. This document delves into the theoretical principles governing its solubility, offers a predictive solubility profile in various organic solvents, and provides a detailed experimental protocol for determining its solubility in your own laboratory setting.

Introduction: The Significance of Z-Lys(tfa)-OH in Synthetic Chemistry

Z-Lys(tfa)-OH is a derivative of the amino acid L-lysine, featuring two distinct protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the trifluoroacetyl (Tfa) group on the ε-amino group. This strategic protection allows for the selective manipulation of the carboxyl group and the differential deprotection of the two amino groups, making it a valuable building block in complex organic syntheses, particularly in peptide chemistry.[1] The solubility of this compound is a pivotal factor that dictates its handling, reaction conditions, and purification procedures. An understanding of its solubility behavior in various organic solvents is, therefore, paramount for its effective utilization.

Theoretical Framework: Understanding the Molecular Basis of Z-Lys(tfa)-OH Solubility

The solubility of Z-Lys(tfa)-OH is a complex interplay of the physicochemical properties of its constituent parts: the lysine backbone, the hydrophobic and bulky Z-group, and the electron-withdrawing Tfa group.

-

The Lysine Backbone: The inherent zwitterionic character of the amino acid backbone, with its carboxylic acid and amino groups, contributes to its polarity.[2] However, in Z-Lys(tfa)-OH, the α-amino group is protected, which significantly alters its charge distribution and solubility compared to unprotected lysine.

-

The Benzyloxycarbonyl (Z) Group: The Z-group is a large, aromatic, and hydrophobic moiety.[3] Its presence significantly increases the nonpolar character of the molecule, thereby enhancing its solubility in less polar organic solvents. The introduction of the Cbz protecting group can also lead to a more crystalline and stable product, which can influence the dissolution process.[3]

-

The Trifluoroacetyl (Tfa) Group: The Tfa group is highly electronegative due to the presence of three fluorine atoms. This electron-withdrawing nature reduces the basicity of the ε-amino group and can participate in dipole-dipole interactions. While it is a relatively small group, its electronic effects can influence the overall polarity of the molecule.

The interplay of these groups results in a molecule with a significant nonpolar character, punctuated by polar functionalities (the carboxylic acid and the amide linkages). This structure suggests that Z-Lys(tfa)-OH will exhibit preferential solubility in polar aprotic solvents that can engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule.[4]

Predictive Solubility Profile of Z-Lys(tfa)-OH

| Solvent | Chemical Class | Predicted Solubility | Rationale & Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent hydrogen bond acceptor, effectively solvates the entire molecule. Analogous Fmoc-protected compound shows very high solubility.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor and capable of solvating both polar and nonpolar moieties. A common solvent for peptide synthesis.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, a powerful solvent for protected amino acids.[7] |

| Methanol (MeOH) | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor. The hydrophobic Z-group may limit very high solubility. |

| Ethanol (EtOH) | Polar Protic | Moderate to Low | Less polar than methanol, and thus expected to be a poorer solvent for the polar functionalities of Z-Lys(tfa)-OH. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | A less polar aprotic solvent compared to DMF and DMSO, may have limited capacity to solvate the polar groups. |

| Dichloromethane (DCM) | Halogenated | Moderate to Low | A good solvent for many organic compounds, but its lower polarity may limit the dissolution of the more polar parts of the molecule. |

| Ethyl Acetate (EtOAc) | Ester | Low | A moderately polar solvent, but likely not polar enough to effectively solvate the carboxylic acid and amide groups. |

| Tetrahydrofuran (THF) | Ether | Low | A relatively nonpolar ether, expected to have poor solvating power for Z-Lys(tfa)-OH. |

| Hexanes/Heptane | Nonpolar | Very Low/Insoluble | These nonpolar solvents are unlikely to overcome the crystal lattice energy of the solid Z-Lys(tfa)-OH. |

Note: The terms "Very High," "High," "Moderate," "Low," and "Very Low/Insoluble" are qualitative descriptors. It is imperative to experimentally determine the quantitative solubility for specific applications.

Experimental Determination of Z-Lys(tfa)-OH Solubility: A Step-by-Step Protocol

This section provides a robust, self-validating protocol for the experimental determination of Z-Lys(tfa)-OH solubility. The method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

-

Z-Lys(tfa)-OH (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

The following diagram, generated using DOT language, illustrates the key steps in the solubility determination protocol.

-

Preparation of the Sample:

-

Accurately weigh an excess amount of Z-Lys(tfa)-OH into a suitable vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

-

Place the vial in a thermostatically controlled shaker and incubate at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours is recommended) to ensure that the solution reaches equilibrium saturation.

-

-

Phase Separation:

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Z-Lys(tfa)-OH of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted supernatant sample and record the peak area.

-

Using the calibration curve, determine the concentration of Z-Lys(tfa)-OH in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Troubleshooting and Considerations

-

Metastable Forms: Be aware that crystalline compounds can exist in different polymorphic forms with varying solubilities. The equilibration step is crucial to ensure the most stable form is being measured.

-

Solvent Purity: The presence of even small amounts of water or other impurities in organic solvents can significantly affect the solubility of protected amino acids. Always use high-purity, anhydrous solvents.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

pH Effects: While less pronounced in non-aqueous solvents, the presence of acidic or basic impurities can alter the ionization state of the carboxylic acid and influence solubility.

Conclusion

The solubility of Z-Lys(tfa)-OH in organic solvents is governed by the interplay of its polar lysine backbone and its nonpolar Z and Tfa protecting groups. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. For precise quantitative data, a rigorous experimental protocol, such as the one detailed in this guide, is essential. By understanding the theoretical underpinnings and employing sound experimental techniques, researchers, scientists, and drug development professionals can effectively handle and utilize Z-Lys(tfa)-OH in their synthetic endeavors.

References

- Modeling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. (2018).

- Peptide solubility. Bachem. (2021).

- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.

- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025).

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.

- Solubility Guidelines for Peptides. Sigma-Aldrich.

- A Large Scale Synthesis of Mono- and Di-urethane Deriv

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central.

- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF.

- Solubility of amino acid (AA) derivatives in DMF, neat green solvents....

- CN101503371A - Method for synthesizing trifluoroacetyl lysine.

- Trifluoroacetic acid. Wikipedia.

- G-PEPTIDE SOLUBILITY GUIDELINES 20230906 T. GenScript.

- Z-Lys(Z)-OH - Protected Amino Acid for Peptide Synthesis. APExBIO.

- Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis. (2021).

- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH.

- The Solubility of Amino Acids in Various Solvent Systems.

- Peptide Solubility Guidelines - How to solubilize a peptide.

- Solvents for Solid Phase Peptide Synthesis.

- A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage.

- Predictive solubility of amino acids in deep eutectic solvents for chicken feather waste valorisation.

- Amino Acid-Protecting Groups.

- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.

- Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temper

- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg

- Fmoc-Lys(Tfa)

Sources

A Comprehensive Technical Guide to the Stability and Storage of Nα-Benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine (Z-Lys(tfa)-OH)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Reagent Integrity in Scientific Discovery

In the intricate world of peptide synthesis and drug development, the integrity of each building block is paramount. The stability of protected amino acids, such as Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine (Z-Lys(tfa)-OH), directly impacts the purity, yield, and biological activity of the final peptide. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a deep dive into the stability profile and optimal storage conditions for Z-Lys(tfa)-OH. By understanding the chemical behavior of this crucial reagent, you can ensure the reproducibility and success of your scientific endeavors.

Introduction to Z-Lys(tfa)-OH: A Versatile Building Block

Z-Lys(tfa)-OH is a derivative of the amino acid L-lysine, featuring two orthogonal protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the trifluoroacetyl (Tfa) group on the ε-amino group. This strategic protection allows for selective deprotection and subsequent modification at either the N-terminus or the side chain, making it a valuable tool in the synthesis of complex peptides and peptidomimetics. The Z-group is typically removed by catalytic hydrogenolysis or strong acids, while the Tfa-group is labile to basic conditions[1][2].

Figure 2: Postulated Degradation Pathways for Z-Lys(tfa)-OH.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of Z-Lys(tfa)-OH, adherence to strict storage and handling protocols is essential.

Long-Term Storage

For long-term storage, Z-Lys(tfa)-OH should be stored as a solid powder under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to light and moisture. |

| Dessicant | Recommended | Further protects against hydrolysis by absorbing any residual moisture. |

Under these conditions, the solid powder of related compounds has been reported to be stable for up to 3 years. However, periodic re-analysis is recommended to confirm purity.

Short-Term Storage and Handling

-

Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions, it is highly recommended to aliquot the powder into smaller, single-use vials upon receipt.

-

Equilibration: Before opening a vial, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the required amount of Z-Lys(tfa)-OH in a controlled environment with low humidity.

-

Solution Preparation: Prepare solutions of Z-Lys(tfa)-OH immediately before use. Long-term storage in solution is not recommended due to the increased potential for hydrolysis and other degradation reactions. If short-term storage of a solution is unavoidable, it should be stored at -20°C or -80°C in a tightly sealed vial and used as soon as possible.

Experimental Protocols for Stability Assessment

To ensure the quality of Z-Lys(tfa)-OH for critical applications, a comprehensive stability assessment is crucial. The following protocols outline a systematic approach to evaluating the stability of this reagent.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]

Figure 3: Workflow for Forced Degradation Studies of Z-Lys(tfa)-OH.

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of Z-Lys(tfa)-OH in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for defined time points.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for defined time points.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for defined time points.

-

Thermal Degradation: Store the solid powder and a solution of the sample at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose a solution of the sample to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method coupled with mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and other potential impurities.[4][5]

Method Development Strategy:

-

Column Selection: Start with a C18 reversed-phase column, which is generally suitable for separating amino acid derivatives.

-

Mobile Phase Optimization:

-

Aqueous Phase: Use a buffered aqueous phase (e.g., phosphate or acetate buffer) to control the pH and improve peak shape. A pH between 2.5 and 4.0 is a good starting point to ensure the carboxylic acid is protonated.

-

Organic Phase: Use acetonitrile or methanol as the organic modifier.

-

Gradient Elution: A gradient elution is likely necessary to separate the parent compound from its more polar or less polar degradation products.

-

-

Detection: UV detection at a wavelength where the Z-group absorbs strongly (e.g., around 257 nm) is a suitable starting point. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Establishing a Shelf-Life

The data generated from the stability studies will be used to determine the degradation kinetics and to establish a shelf-life for Z-Lys(tfa)-OH under defined storage conditions.

-

Degradation Kinetics: Plot the concentration of Z-Lys(tfa)-OH against time for each storage condition to determine the order of the degradation reaction and the degradation rate constant.

-

Shelf-Life Determination: The shelf-life is the time period during which the purity of Z-Lys(tfa)-OH remains within the specified acceptance criteria (e.g., ≥98% purity). This can be determined from the long-term stability data.

Conclusion: A Commitment to Quality

Ensuring the stability and purity of Z-Lys(tfa)-OH is not merely a matter of good laboratory practice; it is a fundamental requirement for the generation of reliable and reproducible scientific data. By implementing the recommendations and protocols outlined in this guide, researchers can confidently utilize this versatile building block in their pursuit of scientific innovation. A proactive approach to reagent quality control is an investment that pays dividends in the form of robust and trustworthy results.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]

- D'Hondt, M., Verbeke, F., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 40-67.

- Yang, H., & Zhang, J. (2012). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 4(6), 629-637.

-

OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

- Gaikwad, S., Bansode, A., Patade, N., & Tathe, S. (2020). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(1), 23-28.

- Waldmann, H., & Sebastian, D. (1994). Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Angewandte Chemie International Edition in English, 33(1), 108-110.

-

Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.

- Ye, C., & Chan, C. K. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.

- Peng, C., & Chan, M. N. (2015). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 15(10), 5793-5806.

-

PharmaState Academy. SOP For Determination Of Shelf Life Of Solution In Laboratory. Retrieved from [Link]

- Pereira, J., & Pereira, R. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Methods and Protocols, 4(3), 48.

- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 40-67.

- Wu, G. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Endocrinology and Metabolism, 325(5), E469-E483.

- Bee, J. S., Stevenson, J. L., & Randolph, T. W. (2011). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Journal of Pharmaceutical Sciences, 100(11), 4643-4656.

- Ermer, J. (2001). Determination of the expiration date of chemical solutions. Pharmeuropa, 13(4), 481-485.

- Kumar, V., & Singh, R. (2013). a new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-442.

- Vlasak, J., & Ionescu, R. (2008). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. AAPS PharmSciTech, 9(4), 1161-1168.

- Ye, C., & Chan, C. K. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.

- Peyssonnaux, C., & Eychene, A. (2001). Enzymatic lysine oxidation as a posttranslational modification. The FEBS Journal, 278(20), 3848-3858.

- Gaki, A. S., Skoulas, D., & Iatrou, H. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 11(11), 1823.

-

ECA Academy. (2011, September 14). Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? Retrieved from [Link]

- Isidro-Llobet, A., & Álvarez, M. (2022). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development, 26(11), 3106-3114.

- Ito, S., Nakanishi, T., & Akagawa, M. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. Journal of Biological Chemistry, 297(2), 100889.

- Gaikwad, S., Bansode, A., Patade, N., & Tathe, S. (2020). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(1), 23-28.

- Yang, H., & Zhang, J. (2012).

- Reddy, G. S., & Reddy, B. R. (2009). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Chemistry-An Asian Journal, 4(7), 1074-1077.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 12-21.

- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.

- Zhang, Y., Sun, J., Chen, R., Zhang, L., & Xue, X. (2023). The oxidation mechanism of lysine. Food Chemistry, 429, 136856.

-

GMP-Verlag. Shelf Life of Reagents. Retrieved from [Link]

-

JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

- Kumar, A., & Singh, B. K. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as. Beilstein Journal of Organic Chemistry, 14, 2665-2679.

- Brand, M. D., & Chappell, J. B. (1974). Regulation of oxidative degradation of L-lysine in rat liver mitochondria. Biochemical Journal, 140(2), 205-210.

-

BPS Bioscience. Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Retrieved from [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.

- Ye, C., & Chan, C. K. (2021). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 21(1), 219-232.

- de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 80-92.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. pharmascholars.com [pharmascholars.com]

synthesis pathway for Nα-Z-Nε-tfa-L-lysine

An In-Depth Technical Guide to the Synthesis of Nα-Z-Nε-tfa-L-lysine

Abstract

Nα-Z-Nε-trifluoroacetyl-L-lysine (Z-Lys(Tfa)-OH) is a pivotal orthogonally protected amino acid derivative, indispensable for advanced peptide synthesis and the development of complex peptide-based therapeutics. The distinct chemical labilities of the benzyloxycarbonyl (Z) and trifluoroacetyl (Tfa) groups allow for their selective removal under different conditions, providing chemists with precise control over the modification of the lysine residue. This guide offers a comprehensive, field-proven methodology for the synthesis of Z-Lys(Tfa)-OH, starting from L-lysine hydrochloride. We delve into the strategic rationale behind the chosen protection scheme, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this essential building block.

The Strategic Imperative: Orthogonal Protection in Peptide Synthesis

Lysine, with its primary amino group on the side chain (the ε-amino group), is a frequent site for post-translational modifications, bioconjugation, and the construction of branched peptides.[1] To harness this functionality without interfering with the peptide backbone elongation at the α-amino group, a robust protection strategy is paramount. The concept of "orthogonal" protecting groups is central to this endeavor; it dictates that each protecting group on a molecule can be removed under a specific set of conditions that do not affect the others.[2][3]

The Nα-Z-Nε-Tfa protection scheme for lysine is a classic example of this principle:

-

Nα-Benzyloxycarbonyl (Z) Group : This group is stable to the basic conditions used to remove the Tfa group and the mildly acidic conditions sometimes used in peptide synthesis. However, it is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions like HBr in acetic acid.

-

Nε-Trifluoroacetyl (Tfa) Group : The Tfa group is exceptionally stable to acidic conditions and catalytic hydrogenolysis, making it orthogonal to the Z group.[4] It is selectively removed under basic conditions, typically with aqueous piperidine or dilute ammonium hydroxide.

This orthogonality allows for the selective deprotection of the ε-amino group while the peptide chain is still anchored to a solid support or while the N-terminus remains protected, enabling site-specific modifications such as labeling or branching.[2] The trifluoroacetyl group, in particular, can enhance the stability and solubility of intermediates, proving advantageous in both research and pharmaceutical applications.[5]

The Synthetic Pathway: A Two-Stage Approach

The synthesis of Z-Lys(Tfa)-OH is most efficiently achieved in a two-step sequence starting from commercially available L-lysine. The core strategy involves first protecting the more nucleophilic ε-amino group, followed by the protection of the α-amino group. This sequence leverages the inherent difference in basicity (and thus nucleophilicity at a given pH) between the two amino groups of lysine.

Caption: Overall workflow for the synthesis of Nα-Z-Nε-tfa-L-lysine.

Experimental Protocols and Mechanistic Rationale

Part 3.1: Synthesis of Nε-trifluoroacetyl-L-lysine

The first step is the selective acylation of the ε-amino group of L-lysine. This selectivity is achieved by carefully controlling the reaction pH. The α-amino group (pKa ~9) is significantly less basic than the ε-amino group (pKa ~10.5). By maintaining the pH of the reaction medium above the pKa of the α-amino group but close to that of the ε-amino group (e.g., pH 10-11), the α-amino group exists predominantly in its protonated, non-nucleophilic form (-NH₃⁺), while a sufficient concentration of the nucleophilic ε-amino group (-NH₂) is available to react with the trifluoroacetylating agent.[6]

Protocol:

-

Dissolution: Dissolve L-lysine hydrochloride (1.0 eq.) in deionized water in a reaction vessel equipped with a mechanical stirrer, a pH probe, and a dropping funnel. The vessel should be placed in an ice-water bath to maintain a low temperature.

-

pH Adjustment: Slowly add an aqueous solution of sodium hydroxide (e.g., 5N NaOH) to the stirred solution until the pH reaches and stabilizes at 11.0. This deprotonates the hydrochloride and dissociates the lysine.[7]

-

Acylation: While vigorously stirring and maintaining the temperature between 0-5 °C, add ethyl trifluoroacetate (1.2-1.5 eq.) dropwise over 1-2 hours.[8]

-

pH Maintenance: During the addition of the ester, the pH of the solution will decrease due to the formation of trifluoroacetic acid as a byproduct. Continuously monitor the pH and add NaOH solution as needed to maintain the pH between 10 and 11. This is critical for maintaining selectivity and driving the reaction to completion.[6]

-

Reaction Monitoring & Work-up: After the addition is complete, allow the mixture to stir for an additional 2-4 hours at low temperature. The reaction progress can be monitored by TLC or LC-MS. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.

-

Isolation: Acidify the reaction mixture to pH ~5-6 with hydrochloric acid. This protonates the remaining α-amino group and precipitates the product.

-

Purification: Filter the white precipitate, wash it with cold ethanol, and dry it under reduced pressure.[8] For higher purity, the crude product can be recrystallized from hot water with the addition of a small amount of ethanol.[8]

Causality and Trustworthiness: The challenge in this step is often the formation of a thick slurry, which can impede stirring and affect yield and quality.[6] Separating the reaction and crystallization processes can mitigate this. Performing the reaction at a controlled pH of 11 and then adjusting conditions for crystallization (e.g., temperature and pH) ensures a more manageable and reproducible outcome.[6]

Part 3.2: Synthesis of Nα-Z-Nε-trifluoroacetyl-L-lysine

With the ε-amino group successfully protected, the α-amino group is now the target for benzyloxycarbonylation. This is typically achieved via a Schotten-Baumann reaction, where an acyl chloride (benzyl chloroformate) reacts with the amine in a basic aqueous medium.

Protocol:

-

Dissolution: Suspend the Nε-trifluoroacetyl-L-lysine (1.0 eq.) from the previous step in deionized water in a reaction vessel cooled in an ice-water bath.

-

pH Adjustment: Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the starting material is fully dissolved and the pH is adjusted to 9.5-10.0.

-

Acylation: While stirring vigorously, add benzyl chloroformate (Z-Cl, 1.1 eq.) dropwise. Simultaneously, add NaOH solution to maintain the pH in the 9.5-10.0 range. Keeping the pH in this window is crucial; too low, and the reaction rate decreases, too high, and the hydrolysis of benzyl chloroformate becomes a significant side reaction.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for another 1-2 hours at room temperature.

-

Work-up: Once the reaction is complete (monitored by TLC), transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid to pH ~2. The desired product, Nα-Z-Nε-tfa-L-lysine, will precipitate as a white solid.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Product Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzylic protons of the Z group (~5.1 ppm), the aromatic protons (~7.3 ppm), and the protons of the lysine backbone.

-

¹⁹F NMR: A single peak in the fluorine NMR spectrum confirms the presence of the trifluoroacetyl group.

-

Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the final product.

-

HPLC: Purity should be assessed using reverse-phase HPLC, with the product appearing as a single major peak.

Summary of Key Experimental Parameters

| Parameter | Step 1: Nε-Trifluoroacetylation | Step 2: Nα-Benzyloxycarbonylation |

| Starting Material | L-Lysine Hydrochloride | Nε-trifluoroacetyl-L-lysine |

| Acylating Agent | Ethyl Trifluoroacetate | Benzyl Chloroformate |

| Stoichiometry | 1.2 - 1.5 eq. | 1.1 eq. |

| Solvent | Water | Water |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Reaction pH | 10.0 - 11.0 | 9.5 - 10.0 |

| Temperature | 0 - 5 °C | 0 - 5 °C (addition), then RT |

| Work-up pH | ~5-6 (for precipitation) | ~2 (for precipitation) |

| Expected Yield | 70-85% | 80-90% |

Conclusion

The synthesis of Nα-Z-Nε-tfa-L-lysine is a robust and reproducible process when critical parameters, particularly pH and temperature, are carefully controlled. This guide outlines a validated pathway that leverages fundamental principles of organic chemistry to achieve selective protection of a bifunctional amino acid. The resulting orthogonally protected lysine derivative is a high-value building block that empowers chemists to construct complex peptides with precisely engineered functionalities, driving innovation in drug discovery and biochemical research.

References

- Vertex AI Search. (n.d.). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC. PubMed Central. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. NIH. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Synthesis of OP-lysine. TFA, trifluoroacetic acid.

- Google Patents. (n.d.). EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid.

-

ResearchGate. (n.d.). On the Production Of N ɛ -Trifluoroacetyl-L-Lysine | Request PDF. Retrieved January 27, 2026, from [Link]

- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved January 27, 2026.

- Google Patents. (n.d.). CN101503371A - Method for synthesizing trifluoroacetyl lysine.

- Google Patents. (n.d.). WO2020199461A1 - Method for synthesizing polypeptide-derived compound. Retrieved January 27, 2026.

- ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?. Retrieved January 27, 2026.

-

CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved January 27, 2026, from [Link]

- ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 27, 2026.

- J-Stage. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). Retrieved January 27, 2026.

Sources

- 1. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]